molecular formula C8H14N4O2 B6606093 tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate CAS No. 2138215-67-3

tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B6606093
CAS No.: 2138215-67-3
M. Wt: 198.22 g/mol
InChI Key: ZHGDRUDZVGGLIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate primarily undergoes substitution reactions due to the presence of the amino group and the ester functionality. It can also participate in click chemistry reactions, where it acts as a ligand to accelerate the copper-catalyzed azide-alkyne cycloaddition .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Click Chemistry: The compound is used in the presence of copper(I) catalysts and azides.

Major Products

The major products formed from these reactions include various substituted triazoles and ester derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in click chemistry. It coordinates with copper(I) ions to form a complex that accelerates the azide-alkyne cycloaddition reaction. This mechanism involves the stabilization of the reactive intermediates and the reduction of activation energy, leading to faster and more efficient reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetate
  • Tert-butyl 2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid

Uniqueness

Tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is unique due to its water solubility and biocompatibility, which are significant improvements over other ligands used in click chemistry. These properties make it particularly suitable for applications in biological systems and enhance its utility in various scientific research fields .

Properties

IUPAC Name

tert-butyl 2-(4-aminotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-4-6(9)10-11-12/h4H,5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGDRUDZVGGLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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